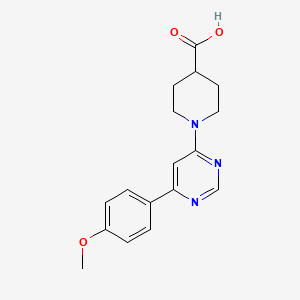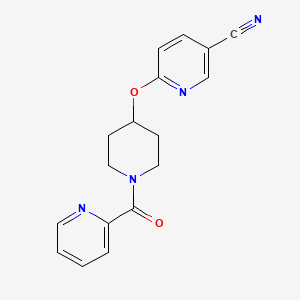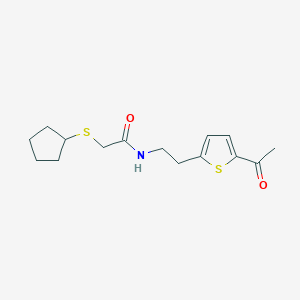
N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(cyclopentylthio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(cyclopentylthio)acetamide is a chemical compound with the following structural formula:
[ \text{CH}_3 - \text{C}(\text{O}) - \text{NH} - \text{CH}_2 - \text{CH}_2 - \text{S} - \text{C}5\text{H}{10} - \text{S} - \text{CH}_2 - \text{C}(\text{O}) - \text{NH}_2 ]
Molecular Structure Analysis
The compound consists of an acetamide group , a thiophene ring , and a cyclopentylthio group . The acetyl group (CH3-C(O)-) is attached to the thiophene ring, which in turn connects to the cyclopentylthio group via an ethyl linker.
Chemical Reactions Analysis
Without specific data, it’s challenging to discuss chemical reactions involving this compound. However, typical reactions might include hydrolysis , oxidation , or substitution reactions at various functional groups.
Physical And Chemical Properties Analysis
Unfortunately, I couldn’t retrieve specific physical and chemical properties for this compound. These would include details such as melting point, solubility, and stability.
Scientific Research Applications
Chemoselective Acetylation and Drug Metabolism
The chemoselective acetylation of aminophenols, pivotal in synthesizing intermediates for antimalarial drugs, illustrates the utility of acetylthiophene derivatives. These processes, utilizing various acyl donors and optimizing conditions such as solvent and temperature, underline the synthetic versatility and importance in pharmaceutical manufacturing (Magadum & Yadav, 2018).
Anticancer Potential
The synthesis and evaluation of thiophene derivatives, including compounds structurally related to N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(cyclopentylthio)acetamide, reveal significant anticancer activities. These studies not only underscore the therapeutic potential of such compounds but also highlight the importance of detailed structural analysis in drug development (Sharma et al., 2018).
Development of Opioid Agonists
Research into N-methyl-N-[2-(1-pyrrolidinyl)ethyl]acetamides has led to the discovery of novel opioid kappa agonists. These compounds, derived from structural modifications and conformational analysis of acetamide derivatives, show potent analgesic effects, demonstrating the role of acetamide frameworks in the development of new therapeutic agents (Costello et al., 1991).
Anti-inflammatory and Analgesic Properties
The exploration of acetamide derivatives for their potential anti-inflammatory and analgesic properties is another area of interest. Studies investigating the synthesis and pharmacological assessment of novel acetamide derivatives have identified compounds with significant activity, suggesting their utility in addressing inflammation and pain management (Rani et al., 2016).
Future Directions
Research on N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(cyclopentylthio)acetamide should focus on:
- Synthetic optimization : Develop efficient synthetic routes.
- Biological activity : Investigate potential pharmacological effects.
- Toxicology : Assess safety and potential hazards.
Remember that further exploration in scientific literature is essential to gain a deeper understanding of this compound. 🧪🔬
properties
IUPAC Name |
N-[2-(5-acetylthiophen-2-yl)ethyl]-2-cyclopentylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2S2/c1-11(17)14-7-6-13(20-14)8-9-16-15(18)10-19-12-4-2-3-5-12/h6-7,12H,2-5,8-10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RINCYUFAZXZCCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)CCNC(=O)CSC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(cyclopentylthio)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-((4-Fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(4-(trifluoromethyl)phenyl)methanone](/img/structure/B2769335.png)
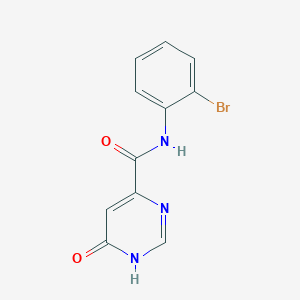
![N-[4-(2-thienyl)-2-pyrimidinyl]thiourea](/img/structure/B2769337.png)

![Ethyl 2-{[([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2769339.png)
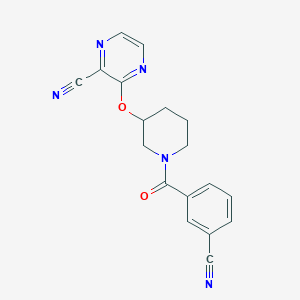
![Methyl 2-[(4-tert-butylphenyl)methylsulfanyl]-3-(2-methoxyethyl)-4-oxoquinazoline-7-carboxylate](/img/structure/B2769344.png)
![N-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]pentanamide](/img/structure/B2769345.png)


